4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid 4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1211583-37-7
VCID: VC0179163
InChI: InChI=1S/C8H5ClN2O2/c9-5-1-2-10-7-4(5)3-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
SMILES: C1=CN=C2C(=C1Cl)C=C(N2)C(=O)O
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59

4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

CAS No.: 1211583-37-7

Cat. No.: VC0179163

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59

* For research use only. Not for human or veterinary use.

4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid - 1211583-37-7

Specification

CAS No. 1211583-37-7
Molecular Formula C8H5ClN2O2
Molecular Weight 196.59
IUPAC Name 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H5ClN2O2/c9-5-1-2-10-7-4(5)3-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
Standard InChI Key YJOYSLRWGHGFKN-UHFFFAOYSA-N
SMILES C1=CN=C2C(=C1Cl)C=C(N2)C(=O)O

Introduction

Chemical Structure and Properties

4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid belongs to the pyrrolopyridine class of heterocyclic compounds, featuring a fused ring system that combines pyrrole and pyridine moieties. The compound's structure is characterized by a chloro substituent at the 4-position and a carboxylic acid group at the 2-position of the pyrrolopyridine core. This arrangement of functional groups contributes to its unique chemical reactivity and potential biological activities.

Physical and Chemical Identifiers

The compound is uniquely identified through several standardized chemical identifiers, which are essential for scientific reference and database cataloging.

PropertyValue
CAS Number1211583-37-7
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
IUPAC Name4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Standard InChIInChI=1S/C8H5ClN2O2/c9-5-1-2-10-7-4(5)3-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
Standard InChIKeyYJOYSLRWGHGFKN-UHFFFAOYSA-N
SMILESC1=CN=C2C(=C1Cl)C=C(N2)C(=O)O
PubChem Compound ID53350368

Table 1: Chemical identifiers of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its behavior in various chemical and biological systems.

PropertyValue
XLogP31.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Storage ConditionsRoom temperature

Table 2: Physicochemical properties of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

The moderate lipophilicity (XLogP3 = 1.8) suggests a balance between aqueous solubility and membrane permeability, which is a desirable characteristic for potential drug candidates . The presence of two hydrogen bond donors and three acceptors provides opportunities for interactions with biological targets, while the limited number of rotatable bonds suggests a relatively rigid structure that may contribute to binding specificity .

Synthetic Applications

4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid serves as a versatile building block in chemical synthesis, with applications spanning pharmaceuticals, agrochemicals, and materials science . The compound's utility in synthesis stems from its distinctive structural features that enable selective modifications.

Role in Chemical Synthesis

The compound functions as a crucial intermediate in the development of complex molecular structures. Its pyrrolopyridine core provides a scaffold upon which diverse functional groups can be introduced . The chloro substituent at the 4-position is particularly valuable as it allows for selective derivatization through various cross-coupling reactions and nucleophilic substitutions . These transformations can introduce diverse functionalities that modify the compound's chemical and biological properties.

Functionalization Opportunities

The carboxylic acid group at the 2-position serves as an important handle for further chemical modifications . This functional group can participate in:

  • Amide coupling reactions to create peptide-like structures

  • Esterification to produce compounds like methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Reduction to alcohols or aldehydes

  • Decarboxylation reactions to access the core structure

These transformations expand the chemical space accessible from this starting material, making it valuable in diversity-oriented synthesis programs aimed at generating compound libraries for biological screening .

Related Compounds and Derivatives

Several derivatives of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid have been reported, each with modifications that alter their chemical properties and potential applications.

Ester Derivatives

One significant derivative is ethyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate, which serves as a precursor for further chemical modifications. The esterification of the carboxylic acid group increases lipophilicity and may enhance cellular permeability, making such derivatives useful in certain biological applications.

Similarly, methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (also known as methyl 4-chloro-7-azaindole-2-carboxylate) is another important ester derivative with potential applications in medicinal chemistry .

Protected Derivatives

4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid represents another modification where a phenylsulfonyl group is introduced at the N1 position. This protection of the pyrrole nitrogen can alter the compound's reactivity and stability, facilitating selective reactions at other positions in the molecule.

Structural Isomers

While structurally distinct from the target compound, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid represents an isomeric form with a different arrangement of the fused ring system . Such isomers may exhibit distinct biological activities due to differences in their three-dimensional structures and electronic properties.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acidC8H5ClN2O2196.59Parent compound
Ethyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylateC10H9ClN2O2224.64Ethyl ester derivative
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylateC9H7ClN2O2210.62Methyl ester derivative
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acidC14H9ClN2O4S336.75N-phenylsulfonyl protected derivative
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acidC8H5ClN2O2196.59Isomeric structure with different ring fusion pattern

Table 3: Comparison of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid and related compounds

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